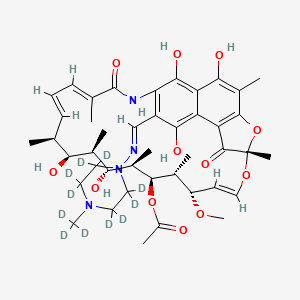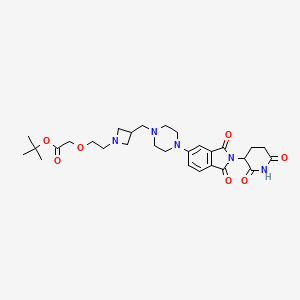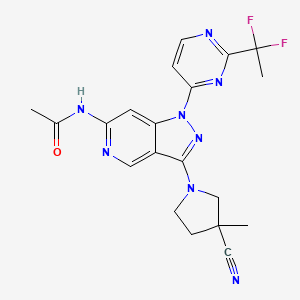
Parg-IN-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Parg-IN-4 is an orally active and cell-permeable inhibitor of poly (ADP-ribose) glycohydrolase (PARG). This compound has shown significant potential in inhibiting tumor growth in mouse models and is primarily used in cancer research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Parg-IN-4 involves the use of methylxanthine derivatives. Chemical library screening and optimization of these derivatives have led to the identification of this compound as a selective and bioavailable PARG inhibitor . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. it is known that the compound is synthesized under controlled laboratory conditions to ensure high purity and efficacy .
化学反応の分析
Types of Reactions
Parg-IN-4 primarily undergoes reactions related to its role as a PARG inhibitor. These reactions include:
Inhibition of poly (ADP-ribose) glycohydrolase (PARG): This reaction is crucial for its function in cancer research.
Interaction with DNA damage response pathways: This compound affects DNA repair mechanisms by inhibiting PARG.
Common Reagents and Conditions
The common reagents used in the synthesis and reactions involving this compound include methylxanthine derivatives and various solvents like dimethyl sulfoxide (DMSO). Reaction conditions often involve controlled temperatures and specific pH levels to ensure optimal activity .
Major Products Formed
The major product formed from the reactions involving this compound is the inhibition of PARG activity, leading to the accumulation of poly (ADP-ribose) and subsequent effects on DNA repair and tumor growth inhibition .
科学的研究の応用
Parg-IN-4 has a wide range of scientific research applications, including:
Cancer Research: This compound is used to study the inhibition of tumor growth in various cancer models.
DNA Repair Studies: The compound is utilized to investigate the role of PARG in DNA repair mechanisms and the cellular response to DNA damage.
Drug Development: This compound serves as a lead compound for developing new cancer therapies targeting PARG.
作用機序
Parg-IN-4 exerts its effects by inhibiting poly (ADP-ribose) glycohydrolase (PARG), an enzyme responsible for degrading poly (ADP-ribose) chains. By inhibiting PARG, this compound leads to the accumulation of poly (ADP-ribose), which interferes with DNA repair processes and promotes cancer cell death . The molecular targets and pathways involved include the DNA damage response and repair pathways .
類似化合物との比較
Similar Compounds
Olaparib: A poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer treatment.
Niraparib: Another PARP inhibitor with applications in cancer therapy.
Uniqueness of Parg-IN-4
This compound is unique in its specific inhibition of PARG, whereas compounds like Olaparib and Niraparib target PARP. This distinction allows this compound to be used in research focused on the role of PARG in DNA repair and cancer cell survival .
特性
分子式 |
C20H25F2N7O2S2 |
|---|---|
分子量 |
497.6 g/mol |
IUPAC名 |
1-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-4-[(3S,5S)-3,5-dimethylpiperazin-1-yl]-N-(1-methylcyclopropyl)indazole-6-sulfonamide |
InChI |
InChI=1S/C20H25F2N7O2S2/c1-11-9-28(10-12(2)24-11)15-6-13(33(30,31)27-20(3)4-5-20)7-16-14(15)8-23-29(16)19-26-25-18(32-19)17(21)22/h6-8,11-12,17,24,27H,4-5,9-10H2,1-3H3/t11-,12-/m0/s1 |
InChIキー |
AQOUTSJIZZVANZ-RYUDHWBXSA-N |
異性体SMILES |
C[C@H]1CN(C[C@@H](N1)C)C2=CC(=CC3=C2C=NN3C4=NN=C(S4)C(F)F)S(=O)(=O)NC5(CC5)C |
正規SMILES |
CC1CN(CC(N1)C)C2=CC(=CC3=C2C=NN3C4=NN=C(S4)C(F)F)S(=O)(=O)NC5(CC5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,2R)-2-hydroxy-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate](/img/structure/B12375633.png)
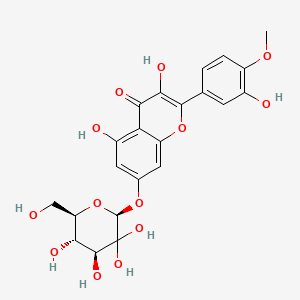
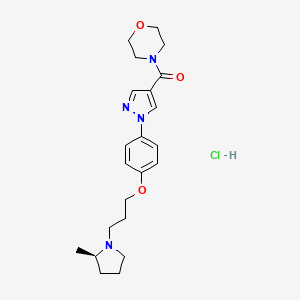
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane](/img/structure/B12375655.png)
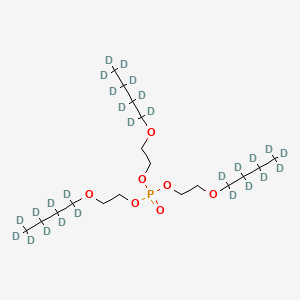
![4-[2-[4-[[1-[4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]-6-(1,5-dimethyl-6-oxopyridin-3-yl)quinazolin-2-yl]piperidin-4-yl]methyl]piperazin-1-yl]-2-oxoethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12375669.png)
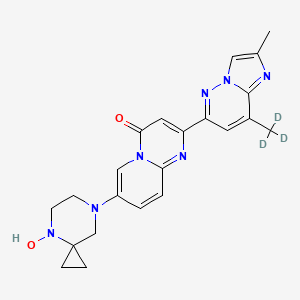
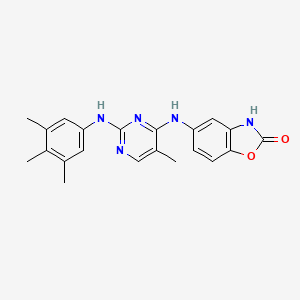
![1-[7-[6-ethenyl-8-ethoxy-7-(5-methyl-1H-indazol-4-yl)-2-(1-methylpiperidin-4-yl)oxyquinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one](/img/structure/B12375681.png)
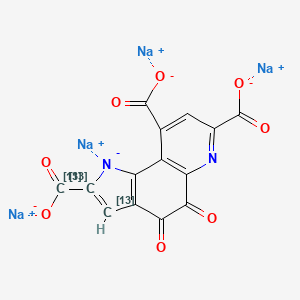
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[8-aminooctyl-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfonylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12375688.png)
